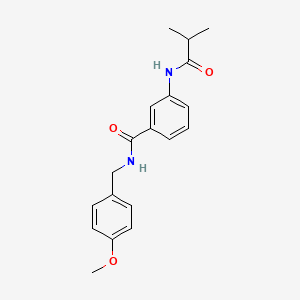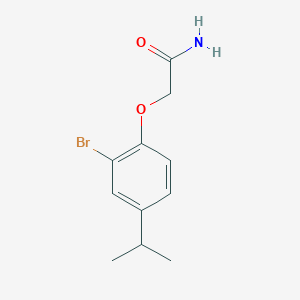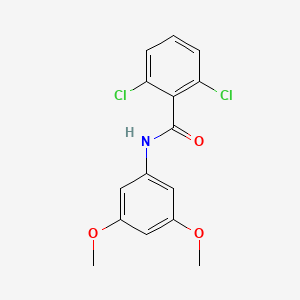![molecular formula C19H25NO3 B5787134 2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5787134.png)
2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine, also known as MDA19, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MDA19 belongs to the family of benzofuran derivatives and has been found to exhibit a high affinity for the cannabinoid CB2 receptor.
Mecanismo De Acción
2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine exhibits a high affinity for the CB2 receptor, which is primarily expressed in immune cells and the central nervous system. The activation of the CB2 receptor by 2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine leads to a decrease in inflammation and oxidative stress, which are key factors in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has been found to exhibit a range of biochemical and physiological effects, including the activation of the CB2 receptor, the reduction of oxidative stress and inflammation, and the improvement of cognitive function in animal models of Alzheimer's disease. Additionally, 2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has several advantages for lab experiments, including its high affinity for the CB2 receptor, its ability to reduce oxidative stress and inflammation, and its potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. However, 2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in human clinical trials.
Direcciones Futuras
There are several future directions for the study of 2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine, including the development of more potent and selective CB2 receptor agonists, the investigation of the potential therapeutic applications of 2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine in other diseases such as multiple sclerosis and inflammatory bowel disease, and the exploration of the underlying mechanisms of 2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine's neuroprotective and anti-tumor properties. Additionally, further studies are needed to determine the safety and efficacy of 2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine in human clinical trials.
Métodos De Síntesis
2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine is synthesized through a multi-step process that involves the reaction of 2-adamantanone with 7-methoxy-1,3-benzodioxole-5-carbaldehyde in the presence of a base. The resulting product is then reduced to the corresponding alcohol, which is subsequently converted to the amine using an amine reagent such as ammonium chloride.
Aplicaciones Científicas De Investigación
2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. Additionally, 2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-21-16-7-13(8-17-19(16)23-10-22-17)9-20-18-14-3-11-2-12(5-14)6-15(18)4-11/h7-8,11-12,14-15,18,20H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTULRNCURHIJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CNC3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(acetylamino)phenyl]-4-bromobenzamide](/img/structure/B5787066.png)
![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-furamide](/img/structure/B5787077.png)
![N-methyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5787084.png)

![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}acetate](/img/structure/B5787105.png)

![5-[5-(2,5-dichlorophenyl)-2-furyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5787129.png)
![2-furaldehyde [3-allyl-5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5787135.png)

![N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5787146.png)
![7-benzyl-8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5787152.png)
![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B5787162.png)
